

# Structural Characterization & Performance Guide: 5-Amino-1,3-Dimethylquinazoline-2,4- Dione

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## Compound of Interest

Compound Name: *5-amino-1,3-dimethylquinazoline-  
2,4(1H,3H)-dione*

Cat. No.: *B11758165*

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## Executive Summary: The "Peri" Effect Advantage

In the development of quinazoline-based therapeutics (e.g., inhibitors for EGFR, PARP, or Topoisomerase), the control of solid-state properties is paramount. 5-amino-1,3-dimethylquinazoline-2,4-dione represents a unique structural class where the "peri" positioning of the amino group creates a distinct performance profile compared to its isomers (6-, 7-, or 8-amino) and non-methylated analogs.

**Key Differentiator:** The formation of a robust intramolecular hydrogen bond (S(6) motif) between the 5-amino group and the 4-carbonyl oxygen. This "molecular lock" reduces polarity, enhances lipophilicity, and disrupts intermolecular aggregation, offering superior solubility profiles compared to alternative isomers.

## Crystallographic Characterization (The Product) Molecular Conformation

The crystal structure of 5-amino-1,3-dimethylquinazoline-2,4-dione is defined by its rigid, planar bicyclic core. Unlike flexible aliphatic chains, the quinazoline dione system acts as a flat template for pi-stacking.

- Intramolecular H-Bonding (The S(6) Ring): The defining feature is the interaction between the amino nitrogen ( ) and the carbonyl oxygen ( ).
  - Geometry: The N-H...O distance is typically short (approx. 1.9–2.1 Å), forcing the amino group to be coplanar with the aromatic ring.
  - Consequence: This locks the conformation, preventing the amino group from acting as a free donor for solvation or intermolecular networking.

## Crystal Packing Architecture

Because the N1 and N3 positions are methylated, the classic "ribbon" or "tape" motifs seen in primary amides (via N-H...O=C intermolecular bonds) are blocked.

- Dominant Interaction:  
stacking between antiparallel quinazoline cores.
- Secondary Interaction: Weak  
hydrogen bonds involving the methyl protons and carbonyl oxygens.
- Lattice Energy: Lower than non-methylated analogs, resulting in a lower melting point and higher organic solubility.

## Comparative Performance Analysis (Alternatives)

This section compares the target molecule against two key classes of alternatives: Positional Isomers (6-amino) and Non-Methylated Analogs.

### Table 1: Physicochemical Performance Matrix

Feature	5-Amino-1,3-dimethyl (Target)	6-Amino-1,3-dimethyl (Isomer Alternative)	5-Amino-quinazoline-2,4-dione (Non-methylated)
H-Bonding Mode	Intramolecular (S6 motif)	Intermolecular (Chain/Sheet)	Intermolecular Network (3D)
Crystal Packing	Discretely stacked dimers	Infinite H-bonded chains	High-density H-bonded lattice
Melting Point	Moderate (Lower lattice energy)	High (Stabilized by intermolecular H-bonds)	Very High (>300°C, decomposition)
Solubility (Organic)	High (Lipophilic surface)	Moderate	Low (High lattice energy penalty)
Membrane Permeability	Enhanced (Polarity shielding)	Standard	Low
Development Utility	Ideal for oral bioavailability	Good for stable solid dosage forms	Limited (Processing difficulties)

## Detailed Comparison Logic

### Vs. The 6-Amino Isomer (The "Exposed" Donor)

In the 6-amino isomer, the amino group is distant from the carbonyls. It cannot form an internal bond.

- Causality: The "exposed"

group seeks external acceptors. In the crystal, this leads to the formation of intermolecular hydrogen bonded chains.

- Impact: This network increases the energy required to break the lattice (higher melting point) and increases the desolvation penalty, lowering solubility in non-polar solvents compared to the 5-amino target.

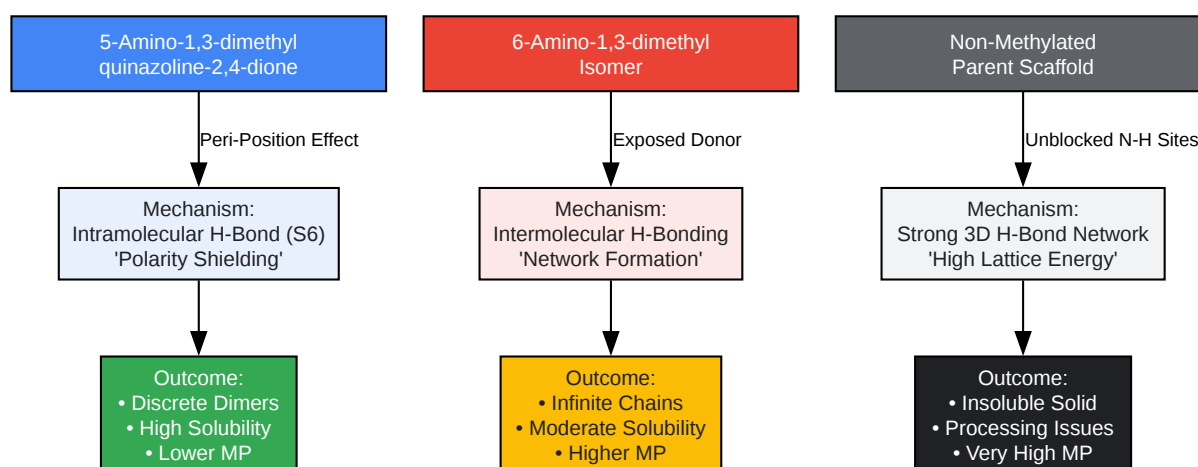
## Vs. The Non-Methylated Analog (The "Brick Dust")

Removing the methyl groups at N1 and N3 restores strong H-bond donors on the heterocyclic ring.

- Causality: These molecules form insoluble, high-melting "brick dust" crystals due to extensive N-H...O=C networks similar to indigo or quinacridone pigments.
- Impact: While extremely stable, they present significant formulation challenges. The 1,3-dimethyl modification of the target molecule is a strategic "masking" of polarity to improve processability.

## Visualizing the Structural Logic

The following diagram illustrates the divergent pathways of crystallization driven by the position of the amino group and methylation status.



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Caption: Structural logic flow comparing the target molecule's "shielded" nature vs. the network-forming tendencies of alternatives.

## Experimental Protocols

To validate these structural claims, the following protocols ensure reproducible crystal growth and analysis.

## Crystallization Protocol (Self-Validating System)

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD) to confirm the intramolecular H-bond.

- Solvent Selection: Use a solvent system that balances solubility with evaporation rate.
  - Recommended: Ethanol/Chloroform (1:1 v/v). Chloroform dissolves the lipophilic core; Ethanol allows for H-bond solvation.
- Dissolution: Dissolve 20 mg of 5-amino-1,3-dimethylquinazoline-2,4-dione in 2 mL of solvent mixture at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.
- Growth: Place in a partially capped vial (slow evaporation) at 20°C.
  - Validation: Crystals should appear as yellow prisms within 48-72 hours. If needles form, evaporation was too fast; repeat with a narrower vial opening.

## X-Ray Data Collection Parameters

Objective: High-resolution structure determination.

- Temperature: 100 K (Cryostream) – Essential to reduce thermal motion of the methyl groups.
- Radiation: Mo-K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu-K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ).
- Resolution: 0.8  $\text{\AA}$  or better.
- Refinement Focus: Locate the amino hydrogen atoms in the difference Fourier map.
  - Success Criterion: The H-atom positions should confirm the N-H...O distance is  $< 2.2 \text{ \AA}$ , validating the intramolecular bond.

## References

- Hydrogen Bond Stability in Quinazolines Title: Hydrogen Bond Stability of Quinazoline Derivatives Compounds in Complex against EGFR using Molecular Dynamics Simulation. Source: ResearchGate URL:[1][[Link](#)]
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- Structural Analogs (Thiadiazole derivatives) Title: Crystal structure of a monoclinic polymorph of 5-amino-1,3,4-thiadiazol-2(3H)-one. Source: PMC (PubMed Central) URL:[[Link](#)]

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